molecular formula C6H16Cl2N2 B581335 (S)-3-Amino-1-methyl-piperidine dihydrochloride CAS No. 1157849-51-8

(S)-3-Amino-1-methyl-piperidine dihydrochloride

Cat. No. B581335
CAS RN: 1157849-51-8
M. Wt: 187.108
InChI Key: LUOGVMPUQUBQTC-ILKKLZGPSA-N
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Description

-(S)-3-Amino-1-methyl-piperidine dihydrochloride (AMP-DHC) is a synthetic compound that has been used in a wide range of applications in scientific research. AMP-DHC is a chiral amine with a structure that is composed of a chiral center and an amine group. This compound has been used in a variety of studies for its ability to act as a chiral catalyst, as a ligand for metal ions, and as a substrate for enzymatic reactions.

Scientific Research Applications

Aurora Kinase Inhibitor Development

A study by ロバート ヘンリー,ジェームズ (2006) explored compounds including piperidine derivatives for their potential in inhibiting Aurora A kinase, a target for cancer therapy. This research highlights the utility of specific piperidine configurations in the development of novel cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Dipeptidyl Peptidase II Inhibitors

K. Senten et al. (2004) developed a series of highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors using gamma-amino substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine. These findings suggest the structural importance of piperidine derivatives in the design of selective enzyme inhibitors, demonstrating their potential in therapeutic applications (Senten et al., 2004).

Spiro-Fused Piperidine Synthesis

Trushant Lohar et al. (2016) developed an environmentally friendly synthesis method for 3,5-dispirosubstituted piperidines, demonstrating their potential antibacterial properties. This research underscores the importance of piperidine derivatives in the development of new antibacterial agents and highlights innovative synthesis methods that are beneficial to environmental sustainability (Lohar et al., 2016).

properties

IUPAC Name

(3S)-1-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOGVMPUQUBQTC-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1-methyl-piperidine dihydrochloride

CAS RN

1157849-51-8
Record name (3S)-1-methylpiperidin-3-amine dihydrochloride
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